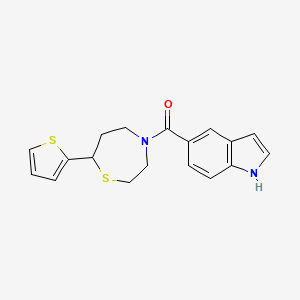

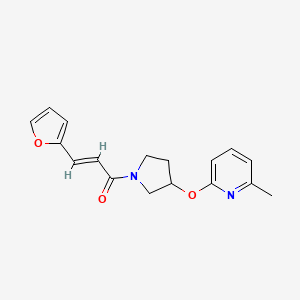

2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide” is a complex organic molecule that contains several functional groups, including an amide, a thiophene ring, and a tetrahydroisoquinoline ring. These functional groups suggest that the compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It includes a benzamide moiety that is substituted with two fluorine atoms and a complex side chain featuring a thiophene ring and a tetrahydroisoquinoline ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiophene ring might undergo electrophilic aromatic substitution .Scientific Research Applications

Activation of 5-HT1F Receptors

This compound is reported to be useful for activating 5-HT1F receptors , which are implicated in the inhibition of neuronal protein extravasation . This activation is particularly relevant in the treatment or prevention of migraines in mammals. By targeting these receptors, the compound could potentially offer a new avenue for migraine therapy, especially for patients who are resistant to other treatments.

Organic Semiconductor Development

Thiophene derivatives, which are part of this compound’s structure, play a significant role in the advancement of organic semiconductors . These materials are crucial for developing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s ability to integrate into semiconductor frameworks could lead to more efficient and flexible electronic devices.

Anti-Inflammatory Applications

The thiophene moiety within the compound’s structure is known for its anti-inflammatory properties . This suggests that the compound could be synthesized into drugs that help reduce inflammation, potentially aiding in the treatment of chronic inflammatory diseases.

Anticancer Activity

Thiophene-based analogs exhibit anticancer properties . The compound could be used as a starting point for the development of new anticancer agents, possibly offering a novel mechanism of action against certain types of cancer cells.

Antimicrobial Effects

Compounds with a thiophene ring system have been shown to possess antimicrobial properties . This compound could be explored for its efficacy against various bacterial and fungal pathogens, contributing to the fight against antibiotic-resistant strains.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors . The compound could be part of formulations applied to metals to prevent corrosion, thereby extending the life of metal structures and components.

Mechanism of Action

Future Directions

properties

IUPAC Name |

2,6-difluoro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N2O2S/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJKNYNEIKJGPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)acetate](/img/structure/B2878822.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-N-(2-thienylmethylene)amine](/img/structure/B2878823.png)

![3-(4-fluorophenyl)-1-(2-morpholino-2-oxoethyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2878825.png)

![[4-(Thian-4-yl)-1,4-diazepan-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2878828.png)